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Abstract

CREB-binding protein (CBP) and its close homolog, p300, are master transcriptional co-
activators that play a pivotal role in the regulation of gene expression. These proteins are
involved in a vast array of cellular processes, including proliferation, differentiation, and DNA
repair. Their dysfunction is implicated in a range of diseases, most notably cancer and the rare
genetic disorder Rubinstein-Taybi syndrome. This technical guide provides a comprehensive
overview of the core functions of CBP in gene transcription, detailing its enzymatic activities, its
role as a molecular scaffold, and its involvement in key signaling pathways. We present
guantitative data on its interactions and activity, detailed experimental protocols for its study,
and visual representations of its functional mechanisms to serve as a valuable resource for the
scientific community.

Introduction to CREB-Binding Protein (CBP)

CREB-binding protein (CBP), also known as CREBBP or KAT3A, is a large nuclear protein that
functions as a transcriptional co-activator for a multitude of transcription factors.[1] It does not
bind to DNA directly but is recruited to gene promoters and enhancers by DNA-bound
transcription factors. CBP and its paralog p300 are highly homologous and often referred to
collectively as CBP/p300. They are among the most highly connected hub proteins in the cell,
interacting with over 400 other proteins.[2] This extensive interaction network allows them to
integrate signals from numerous signaling pathways to elicit specific transcriptional responses.
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The primary functions of CBP in transcription can be broadly categorized into two main
activities:

o Histone Acetyltransferase (HAT) Activity: CBP possesses an intrinsic histone
acetyltransferase (HAT) domain, which catalyzes the transfer of acetyl groups from acetyl-
CoA to the e-amino group of lysine residues on histone tails.[1][3] This acetylation neutralizes
the positive charge of the lysine residues, weakening the interaction between histones and
DNA and leading to a more relaxed chromatin structure (euchromatin). This "open”
chromatin state allows for greater accessibility of the transcriptional machinery to the DNA,
thereby promoting gene transcription.

o Scaffolding and Recruitment: CBP acts as a molecular scaffold, providing a platform for the
assembly of the basal transcription machinery.[4] It recruits key components of this
machinery, such as RNA polymerase Il and general transcription factors, to the promoter
region of target genes, facilitating the initiation of transcription.

The Architectural Domains of CBP and Their
Functions

CBP is a multi-domain protein, with each domain contributing to its diverse functions in
transcriptional regulation.
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Caption: Functional domains of the CREB-Binding Protein (CBP).
Key Domains and their Functions:

¢ Nuclear Receptor Interacting Domain (RID) and TAZ (Transcriptional Adapter Zinc-binding)
domains (TAZ1 and TAZ2): These cysteine-rich domains are crucial for protein-protein
interactions and bind a wide variety of transcription factors, including nuclear hormone
receptors, p53, and STATSs.

e KIX (Kinase-Inducible domain Interacting) domain: This domain is well-known for its
interaction with the phosphorylated kinase-inducible domain (pKID) of the transcription factor
CREB (cAMP response element-binding protein).[5][6] This interaction is a classic example
of signal-dependent recruitment of CBP to target genes.

e Bromodomain: This domain specifically recognizes and binds to acetylated lysine residues
on histones and other proteins. This allows CBP to "read" the histone code and remain
associated with transcriptionally active chromatin regions.
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o HAT (Histone Acetyltransferase) domain: This is the catalytic core of CBP, responsible for its

enzymatic activity. It acetylates histones H3 and H4 at specific lysine residues, as well as

non-histone proteins, including transcription factors themselves, which can modulate their

activity.

e PHD (Plant Homeodomain) and ZZ-type Zinc Fingers: These domains are also involved in

protein-protein interactions and chromatin binding.

Quantitative Insights into CBP's Transcriptional

Role

To provide a more granular understanding of CBP's function, this section presents quantitative

data on its binding affinities and enzymatic activity.

Table 1: Binding Affinities of CBP Domains with Key
Transcription Factors

Dissociation

Experimental

CBP Domain Interacting Protein
Constant (Kd) Method
Fluorescence
KIX pKID of CREB ~0.32 nM o
Polarization
Isothermal Titration
TAZ2 STAT1 TAD 87 + 20 nM ]
Calorimetry
Isothermal Titration
TAZ1 STAT2 TAD ~5 uM _
Calorimetry
In the nM range
N ) Surface Plasmon
Full-length CBP p53 (specific Kd varies
] » Resonance
with conditions)
In the nM range Co-
Full-length CBP NF-kB (p65) (specific Kd varies Immunoprecipitation &

with conditions)

SPR

Note: Binding affinities can vary depending on the specific experimental conditions, post-

translational modifications, and the presence of other interacting partners.
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Table 2: Histone Acetyltransferase (HAT) Activity of
CBPI/p300

Specific Lysine Residues

Substrate Notes
Acetylated
_ Acetylation of H3K27 is a
Histone H3 K9, K14, K18, K23, K27 _
hallmark of active enhancers.
) Broadly associated with
Histone H4 K5, K8, K12, K16 o o
transcriptional activation.
Acetylation enhances p53's
p53 Multiple lysine residues DNA binding and
transcriptional activity.
Acetylation of p65 is crucial for
NF-kB (p65) K310

its transcriptional activity.

The specific activity of the HAT domain is influenced by the substrate context (free histones vs.
nucleosomes) and the presence of other regulatory proteins.

Table 3: Examples of CBP-Mediated Gene Expression
Changes

Fold Change in Expression
(upon CBP

Cell Type Gene . .
recruitment/overexpressio
n)

Human Glioblastoma cells CTGF Increased

Human Glioblastoma cells SERPINE1 Increased

Human Glioblastoma cells ZNF608 Decreased

Fold change is highly context-dependent, varying with cell type, stimulus, and the specific gene
locus.[7]
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Signaling Pathways Converging on CBP

CBP's role as a central integrator is highlighted by its involvement in numerous signaling
pathways that regulate gene expression in response to extracellular cues.
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Extracellular Signals

Hormones Growth Factors Cytokines
eceptors
GPCR RTK Cytokine Receptor
cAMP Ras/Raf

Kinase Cascades

PKA MAPK JAK

Phosphorylation Phosphorylation Phosphorylation

Transcription Factors

CREB AP-1 STATs

Recruitment Recruitment Recruitment

CBP/p300

Co-activation

Gene Transcription
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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